molecular formula C10H9BrN2O2 B1403556 Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1363382-88-0

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B1403556
CAS No.: 1363382-88-0
M. Wt: 269.09 g/mol
InChI Key: OYNNNTCKTKFJIE-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate (CAS: 1363382-88-0) is a brominated heterocyclic compound featuring a fused pyrazole-pyridine core. This structure is characterized by a bromine atom at the 7-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrazole ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and receptor modulators due to its electron-deficient aromatic system and reactivity in cross-coupling reactions . The compound’s purity (>98%) and commercial availability highlight its importance in medicinal chemistry .

Properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNNNTCKTKFJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171068
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-88-0
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Key Data:

Parameter Value
Yield 60.5%
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Melting Point 158–160°C
Mass Spectrometry (MS) m/z = 270.2 (M+H⁺)

This method produces a light pink solid with high purity, confirmed by spectral data and comparison to literature values.

Comparative Analysis of Brominated Pyrazolo-Pyridine Derivatives

While direct synthesis of the 7-bromo isomer is well-documented, alternative routes for related brominated pyrazolo-pyridines highlight variability in regioselectivity and yield:

Example: Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

A Chinese patent (CN117143095A) details the saponification of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate to its carboxylic acid derivative. Though positional isomerism distinguishes this from the 7-bromo target, the methodology informs bromination strategies:

Step Conditions
Saponification NaOH (1M) in ethanol, 0–25°C, 24h
Acidification pH 1 (HCl), filtration, drying
Yield 90%

Key Challenges and Considerations

  • Regioselectivity : Bromination at the 7-position requires precise control to avoid competing 5- or 6-substitution.
  • Purification : Trituration with NaHCO₃ effectively removes acidic byproducts.
  • Scalability : The cyclization method in pyridine is scalable but requires careful temperature control to prevent decomposition.

Structural Validation

Synthesized compounds are validated via:

  • ¹H/¹³C NMR : Resonances for ethyl groups (δ ~1.3 ppm, t; δ ~4.3 ppm, q), aromatic protons, and NH₂.
  • HRMS : Matches theoretical molecular weights within 0.1 ppm error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate has been identified as a crucial intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown promising results in treating various conditions, including:

  • Oncology: Compounds derived from this structure exhibit anticancer properties by inhibiting tumor growth and proliferation. For example, studies have highlighted its potential in developing inhibitors for specific cancer cell lines.
  • Neurology: Research indicates that derivatives can be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Biochemical Research

Mechanisms of Action
In biochemical studies, this compound is utilized to explore enzyme mechanisms and biological pathways. It aids in the understanding of:

  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes, contributing to the development of targeted therapies that can modulate enzyme activity effectively .

Agricultural Chemistry

Agrochemical Formulations
This compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its properties enhance the effectiveness of crop protection agents, leading to improved agricultural yields. The compound's role includes:

  • Pesticides and Herbicides: this compound can be incorporated into formulations that target specific pests or weeds while minimizing environmental impact .

Material Science

Novel Materials Development
In material science, the compound is being investigated for its potential in creating new materials with specific properties. Applications include:

  • Polymers: Research is ongoing into using this compound as a building block for polymers that exhibit desirable mechanical and thermal properties for industrial applications .

Analytical Chemistry

Standards for Quantification
this compound serves as a standard in various analytical techniques. Its applications include:

  • Quantitative Analysis: It aids in the accurate quantification of related compounds within complex mixtures through techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentDerivatives show anticancer activity; potential treatments for Alzheimer's disease
Biochemical ResearchInhibitory effects on enzymes leading to targeted therapies
Agricultural ChemistryEnhanced efficacy of pesticides leading to improved crop yields
Material ScienceDevelopment of polymers with enhanced mechanical properties
Analytical ChemistryUtilized as a standard for quantification in complex mixtures

Mechanism of Action

The mechanism of action of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-A]pyridine core play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Brominated Pyrazolo-Pyridine Carboxylates

Bromine substitution at different positions on the pyridine ring significantly alters physicochemical and biological properties. Key examples include:

Compound Name CAS Number Bromine Position Melting Point (°C) Yield (%) Key Applications
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate 1363382-88-0 7 Not reported Not reported API intermediates
Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate 1363381-49-0 5 Not reported Not reported Cytotoxic agent research
Ethyl 6-bromopyrazolo[1,5-A]pyridine-2-carboxylate 1176413-18-5 6 Not reported Not reported Kinase inhibitor synthesis
  • Reactivity : The 7-bromo derivative exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to 5- or 6-bromo isomers due to electronic effects of the pyridine ring .
  • Synthetic Challenges : Bromination at the 7-position often requires regioselective methods, whereas 5- and 6-bromo isomers are synthesized via direct electrophilic substitution .

Non-Brominated Pyrazolo-Pyridine Carboxylates

Removing bromine reduces molecular weight and alters lipophilicity:

Compound Name CAS Number logP (Predicted) Biological Activity
Ethyl pyrazolo[1,5-A]pyridine-2-carboxylate 80537-14-0 1.2 Peripheral benzodiazepine receptor modulation
Ethyl 7-methylpyrazolo[1,5-A]pyridine-2-carboxylate 70705-33-8 1.8 COX-2 inhibition
  • Lipophilicity : Bromine increases logP (estimated ~2.1 for 7-bromo derivative), enhancing membrane permeability but reducing aqueous solubility .
  • Biological Relevance: Non-brominated analogs are less potent in targeting enzymes like HMG-CoA reductase compared to brominated derivatives .

Pyrazolo-Pyrimidine and Pyrrolo-Pyridine Carboxylates

Heterocyclic systems with similar scaffolds but distinct ring structures:

Compound Name CAS Number Core Structure Melting Point (°C) Yield (%)
Ethyl 7-methylpyrazolo[1,5-A]pyrimidine-5-carboxylate Not reported Pyrazolo-pyrimidine 207–209 26
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Not reported Pyrrolo-pyridine Not reported 60
  • Crystallography : Pyrazolo-pyrimidines exhibit planar fused rings with intermolecular π–π stacking (centroid distance: 3.426 Å), whereas pyrazolo-pyridines show greater conformational flexibility .
  • Synthetic Efficiency : Pyrrolo-pyridine derivatives are synthesized in higher yields (60%) compared to pyrazolo-pyridines due to milder reaction conditions .

Substituent Effects: Methyl vs. Bromo Groups

Compound Name Substituent Molecular Weight Key Spectral Data (IR, cm⁻¹)
This compound Br 285.10 1710 (C=O), 760 (C-Br)
Ethyl 7-methylpyrazolo[1,5-A]pyridine-2-carboxylate CH₃ 215.24 1715 (C=O), 3080 (C-H aromatic)
  • Spectroscopy : Bromine introduces a distinct C-Br stretching peak at ~760 cm⁻¹, absent in methyl derivatives .
  • Thermal Stability : Methyl derivatives (mp ~207°C) exhibit higher melting points than brominated analogs due to stronger van der Waals interactions .

Biological Activity

Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O2. The compound features a bromine atom at the 7-position of the pyrazole ring, which is believed to enhance its biological activity compared to other derivatives lacking this substitution.

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression and inflammatory processes. Specifically, studies suggest that modifications at the 7-position significantly affect its inhibitory potency against enzymes such as AXL and c-MET kinases .
  • Antiviral Activity : Fragment-based drug discovery research has indicated that similar pyrazolo compounds can inhibit HIV-1 reverse transcriptase (RT), suggesting that this compound may exhibit antiviral properties as well .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduced inflammatory markers in vitro
AntiviralInhibition of HIV-1 RT (IC50 values < 50 μM)
Enzyme InhibitionSelective inhibition of AXL and c-MET kinases

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : A study focusing on the compound's anticancer properties found that it significantly inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .
  • Anti-inflammatory Effects : Another investigation demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
  • Antiviral Activity : Research on related pyrazolo compounds showed promising results in inhibiting HIV-1 RT, with structural modifications playing a crucial role in enhancing inhibitory potency. This suggests that this compound could be further optimized for antiviral applications .

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with brominated carbonyl intermediates. For example, analogous compounds like ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate were synthesized by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization . Key parameters to optimize include:

  • Reactant ratios : Stoichiometric excess of carbonyl reagents (e.g., 1.1:1 molar ratio) improves yield.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates cyclization.
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) may accelerate annulation .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons in the pyrazole ring appear as doublets (δ 6.8–8.2 ppm), while the ethyl ester group shows characteristic triplets (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .
  • IR : Stretching vibrations for ester C=O (1690–1710 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups.
  • HRMS : The molecular ion [M+H]⁺ should match the calculated exact mass (e.g., C₁₀H₁₀BrN₃O₂: 306.998 g/mol) within 3 ppm error .

Q. Table 1: Representative Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.12 (d, J=5.6 Hz, H-5), δ 4.38 (q, J=7.1 Hz, OCH₂CH₃)
HRMS (ESI)[M+H]⁺: 307.0012 (Found), 307.0005 (Calc)

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in brominated pyrazolo-pyridine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and non-covalent interactions. For example, in ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate:

  • Planarity : Pyrazole and pyrimidine rings are nearly coplanar (dihedral angle <1.5°), with bromine substituents inducing slight distortion .
  • Intermolecular interactions : C–H···O/N hydrogen bonds and π-π stacking (centroid distances ~3.4 Å) stabilize the crystal lattice .
  • Software : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving disorder or thermal motion artifacts .

Q. How can researchers address contradictory data in elemental analysis and spectral characterization?

Methodological Answer: Discrepancies often arise from isomeric byproducts or residual solvents. Strategies include:

  • Chromatographic separation : Use gradient elution (e.g., hexane/ethyl acetate to DMF) to isolate isomers .
  • TGA-DSC : Thermogravimetric analysis identifies solvent/moisture content affecting elemental analysis (e.g., >0.5% H₂O shifts C/H ratios) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOE correlations differentiate substituent positions (e.g., bromine at C-7 vs. C-5) .

Q. What safety protocols are essential for handling brominated pyrazolo derivatives?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
  • Waste disposal : Halogenated byproducts must be segregated and treated via halogen-specific scrubbers to prevent environmental release .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .

Methodological Challenges and Solutions

Q. Table 2: Common Synthetic Challenges

ChallengeSolutionEvidence
Low yield due to isomerizationOptimize reaction time/temperature (e.g., 70°C, 12 hr)
Poor crystallinity for SC-XRDRecrystallize from cyclohexane/ethyl acetate mixtures
Spectral overlap in NMRUse deuterated DMSO-d₆ for better resolution

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate

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